(R)-3-Boc-amino-2,6-dioxopiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Dioxopiperidine Scaffold: a Privileged Structure in Synthesis
The 2,6-dioxopiperidine ring system is a prominent structural motif found in a variety of natural products and synthetic molecules with diverse biological activities. This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
Nitrogen-containing heterocycles, such as the dioxopiperidine core, are fundamental components of many pharmaceuticals and are crucial intermediates in their synthesis. nih.gov The reactivity of the dioxopiperidine moiety, characterized by the presence of two carbonyl groups, allows for various chemical transformations, including esterification, amide formation, and reduction reactions. smolecule.com This versatility makes it an attractive scaffold for the construction of compound libraries for drug discovery and for the synthesis of targeted therapeutic agents. nih.govsmolecule.com
The Boc Protecting Group: a Cornerstone of Modern Synthetic Strategy
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. chemistrysteps.comnumberanalytics.com Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile removal under specific acidic conditions. numberanalytics.comwikipedia.org
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amino group, preventing it from participating in unwanted side reactions during a multi-step synthesis. chemistrysteps.com This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com The Boc group's stability allows for selective chemical modifications at other parts of the molecule. When its protective role is no longer needed, it can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.org This selective deprotection is a critical aspect of complex synthetic strategies, including the synthesis of peptides and other intricate natural products. numberanalytics.comnumberanalytics.com
The use of the Boc group in conjunction with other protecting groups, such as the base-labile Fmoc group, allows for orthogonal protection schemes. numberanalytics.comresearchgate.net This strategy enables the sequential deprotection of different functional groups within the same molecule, a crucial technique in the assembly of complex structures. numberanalytics.com
The Critical Role of Enantiomeric Purity and Stereochemical Control
The "R" designation in (R)-3-Boc-amino-2,6-dioxopiperidine signifies a specific three-dimensional arrangement of atoms at the chiral center on the piperidine (B6355638) ring. This stereochemical purity is of paramount importance in pharmaceutical sciences, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
Achieving high enantiomeric purity requires precise stereochemical control during the synthesis of chiral molecules like piperidinediones. numberanalytics.com This can be accomplished through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of readily available enantiopure materials. ub.edu Chiral auxiliaries, for instance, are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are then subsequently removed. ub.edu The goal of these methods is to produce a single enantiomer with high selectivity, which is crucial for the development of safe and effective drugs. numberanalytics.com The specific (R)-configuration of the amino group on the piperidine ring imparts unique three-dimensional properties that dictate its interaction with chiral biological targets.
R 3 Boc Amino 2,6 Dioxopiperidine As a Key Pharmaceutical Intermediate
De Novo Asymmetric Synthesis Strategies
The creation of the chiral center at the C3 position of the dioxopiperidine ring with the correct (R)-configuration is a key challenge. De novo asymmetric synthesis strategies aim to build the molecule from achiral or prochiral precursors, establishing the desired stereochemistry through various stereocontrolling methods.
Enantioselective Routes from Chiral Precursors
One of the most direct approaches to enantiomerically pure compounds is to start with a readily available chiral molecule, a method known as the "chiral pool" approach. This strategy leverages the inherent stereochemistry of natural products like amino acids to construct the target molecule.
The synthesis of (R)-3-amino-2,6-dioxopiperidine can be envisioned to start from D-ornithine, which possesses the desired (R)-stereochemistry at the α-carbon. The synthetic route would involve the protection of the α- and δ-amino groups, followed by cyclization to form the 2,6-dioxopiperidine ring. Subsequent selective deprotection and introduction of the Boc group on the C3-amino function would yield the final product. The key challenge in this approach lies in achieving efficient cyclization and managing the differential protection of the two amino groups.
N-protected glutamine derivatives serve as highly valuable precursors for the synthesis of 3-amino-2,6-dioxopiperidine structures. google.comgoogle.co.in A common strategy involves the cyclization of an N-protected glutamine, often using a carbodiimide (B86325) or other coupling agents, to form the glutarimide (B196013) ring. google.com For instance, N-Cbz-L-glutamine can be cyclized, and subsequent manipulation of the protecting groups can lead to the desired product. The stereochemistry at the C3 position is retained from the starting L-glutamine. To obtain the (R)-enantiomer, one would need to start with the less common D-glutamine. The choice of the N-protecting group is critical for the success of this route, with carbamates like Cbz and Boc being frequently employed due to their stability and predictable cleavage conditions. google.co.ingoogle.com
| Starting Material | Key Transformation | Protecting Group | Reference |
| N-Cbz-L-glutamine | Cyclization | Cbz | google.com |
| N-Boc-glutamine | Cyclization | Boc | google.co.in |
A more intricate approach involves the use of N-α-Boc-L-aspartic acid α-tert-butyl ester. This strategy leverages the reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a C2-synthon. The synthesis would likely proceed through the acylation of Meldrum's acid with a derivative of the protected aspartic acid. This intermediate could then undergo a series of transformations, including decarboxylation and cyclization, to construct the 2,6-dioxopiperidine ring. The stereochemistry at the C3 position would be derived from the starting L-aspartic acid derivative. This method offers a high degree of modularity but requires careful control of reaction conditions to avoid racemization and other side reactions. The use of the tert-butyl ester on the side chain of aspartic acid provides an orthogonal protecting group that can be selectively removed under acidic conditions. nih.gov
Chiral Auxiliary and Organocatalytic Approaches to Dioxopiperidine Formation
Beyond the chiral pool approach, the use of chiral auxiliaries and organocatalysis represents a powerful strategy for asymmetric synthesis. These methods introduce chirality through a temporary covalent bond with a chiral molecule (auxiliary) or through the use of a substoichiometric amount of a chiral organic molecule (organocatalyst).
Chiral auxiliaries can be attached to a prochiral substrate to direct a stereoselective reaction, after which the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be employed to control the stereochemistry of a key bond-forming step in the construction of the piperidine (B6355638) ring.
Organocatalysis has emerged as a particularly attractive field for asymmetric synthesis. nih.govnih.govmdpi.com Chiral amines, thioureas, and phosphoric acids have been successfully used to catalyze a wide range of enantioselective transformations. mdpi.com For the synthesis of substituted dioxopiperidines, an organocatalytic Michael addition to an α,β-unsaturated precursor could be a key step. clockss.org For example, a chiral amine catalyst could facilitate the enantioselective addition of a nucleophile to an appropriate Michael acceptor, setting the stereocenter that will become the C3 position of the final product. Subsequent cyclization would then afford the chiral dioxopiperidine ring. The development of organocatalytic methods for the direct and enantioselective synthesis of 3-aminopiperidine-2,6-diones remains an active area of research. oaepublish.com
Protecting Group Chemistry and Strategic Implementation
The successful synthesis of this compound is heavily reliant on a well-designed protecting group strategy. organic-chemistry.org The molecule contains two reactive nitrogen atoms—the ring amide and the C3-amino group—which require transient protection during the synthesis.
The tert-butoxycarbonyl (Boc) group is the specified protecting group for the C3-amino function in the final product. The Boc group is widely used in organic synthesis due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its stability to a wide range of reaction conditions, except for strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgmasterorganicchemistry.com
During the synthesis, other protecting groups may be employed for the ring nitrogen or as a temporary protecting group for the C3-amino group before the final Boc protection. Common choices include the benzyloxycarbonyl (Cbz) group, which is removable by catalytic hydrogenation, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. masterorganicchemistry.comug.edu.pl The choice of protecting groups must be "orthogonal," meaning that each can be removed under specific conditions without affecting the others, allowing for selective deprotection and functionalization at different stages of the synthesis.
Optimization of Boc-Protection and Deprotection Protocols in Piperidinedione Systems
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. numberanalytics.comhighfine.com The protection of the amino group of 3-aminopiperidine-2,6-dione (B110489) is a critical step in the synthesis of this compound.
Boc-Protection:
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. numberanalytics.com Optimization of this process involves the careful selection of solvents and bases to maximize yield and minimize side reactions. For instance, for amines with weaker activity, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. highfine.com Solvents such as tetrahydrofuran (B95107) (THF), ethanol, methanol (B129727), or even hydrotropic solvents like isosorbide-5-nitrate-dioxane can be employed to improve solubility and reaction efficiency.
Boc-Deprotection:
The removal of the Boc group is generally accomplished using acidic conditions. highfine.com Trifluoroacetic acid (TFA), often in a mixture with dichloromethane (B109758) (CH₂Cl₂), is a common reagent for this purpose. highfine.com A study on the deprotection of N-Boc substrates found that using three equivalents of oxalyl chloride in methanol provides good-to-excellent yields. uky.edu Another method involves the use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable and efficient catalyst for deprotection under solvent-free conditions. organic-chemistry.org
The following table summarizes various conditions for Boc-protection and deprotection:
| Protocol | Reagents | Solvent | Conditions | Reference |
| Boc-Protection | Boc₂O, Base (e.g., TEA) | Dichloromethane (CH₂Cl₂) | Room Temperature | numberanalytics.com |
| Boc₂O, DMAP (catalyst) | THF, Ethanol, Methanol | 40-70 °C | highfine.com | |
| Boc-Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | - | highfine.com |
| Oxalyl Chloride (3 equiv.) | Methanol | - | uky.edu | |
| HClO₄–SiO₂ | Solvent-free | Room Temperature | organic-chemistry.org |
Comparative Analysis with Alternative Protecting Groups (e.g., Carbobenzyloxy (Cbz) Group) in Dioxopiperidine Synthesis
Key Differences between Boc and Cbz:
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carbobenzyloxy) |
| Introduction | Reaction with Boc₂O and a base. numberanalytics.com | Reaction with Cbz-Cl or Cbz-OSu under basic conditions. highfine.com |
| Cleavage Conditions | Acid-labile (e.g., TFA). highfine.com | Removed by catalytic hydrogenolysis (e.g., Pd/C, H₂). masterorganicchemistry.com |
| Stability | Stable to catalytic hydrogenolysis and many nucleophiles. highfine.com | Stable to acidic conditions used for Boc removal. |
| Byproducts of Cleavage | Isobutene and CO₂. highfine.com | Toluene and CO₂. |
The Cbz group is often chosen when acidic conditions need to be avoided during deprotection. Conversely, the Boc group is preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. highfine.commasterorganicchemistry.com A patent describes a process where an N-Cbz protected glutamine is converted to its methyl ester, followed by removal of the Cbz group via hydrogenolysis. google.com
Cyclization Reactions for Piperidinedione Ring Formation
The formation of the 2,6-dioxopiperidine ring is a pivotal step in the synthesis. This is typically achieved through an intramolecular cyclization of a glutamine derivative. mdpi.comwikipedia.org
Intramolecular Ring-Closure Mechanisms
Intramolecular cyclization involves the formation of a cyclic structure from a single molecule containing two reactive sites. mdpi.comwikipedia.org In the context of piperidinedione synthesis, the amide and ester or carboxylic acid functionalities of a glutamine precursor react to form the heterocyclic ring. google.co.in The rate and efficiency of this cyclization are influenced by factors such as the length of the carbon chain connecting the reacting groups, with 5- and 6-membered ring formations being particularly favorable due to minimal ring strain and favorable entropic factors. wikipedia.org
Acid-Catalyzed Cyclization Pathways
Acid-catalyzed cyclization is a common method for forming the piperidinedione ring. google.co.in Catalytic amounts of a strong acid, such as p-toluenesulfonic acid (p-TsOH), are often used in an aprotic solvent like toluene, typically at elevated temperatures. google.co.in The acid protonates the carbonyl oxygen of the ester or carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen, leading to ring closure.
A patent application details a process where cyclization to form the glutarimide ring occurs under acidic conditions, such as with catalytic p-TsOH in refluxing toluene. google.co.in
Base-Mediated Cyclization Pathways
Base-mediated cyclization offers an alternative route to the piperidinedione ring. google.co.in Strong bases, such as potassium tert-butoxide (KOtBu) in a solvent like THF, or weaker inorganic bases like potassium carbonate (K₂CO₃) in acetonitrile, can be employed. google.co.ingoogle.com The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the ester carbonyl, leading to cyclization.
One patented method describes the cyclization of a glutamine derivative in the presence of a base. google.com The choice of base and reaction conditions, including temperature and time, can be optimized to achieve high yields. For instance, with metal organic bases like potassium tert-butoxide, the reaction can proceed at temperatures ranging from -10 °C to 50 °C. google.com
The following table compares acid- and base-mediated cyclization pathways:
| Cyclization Pathway | Catalyst/Reagent | Solvent | Typical Conditions | Reference |
| Acid-Catalyzed | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | google.co.in |
| Base-Mediated | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | 0 °C to 20 °C | google.com |
| Potassium carbonate (K₂CO₃) | Acetonitrile | 30 °C to reflux | google.com |
Innovative Reaction Technologies for Enhanced Synthesis
Recent advancements in synthetic chemistry have introduced innovative technologies that can enhance the synthesis of this compound. These technologies often focus on improving reaction efficiency, reducing waste, and enabling milder reaction conditions. While specific examples directly pertaining to this compound are emerging, general trends in organic synthesis point towards the adoption of flow chemistry, microwave-assisted synthesis, and biocatalysis for the production of complex pharmaceutical intermediates. These technologies offer potential for improved process control, scalability, and sustainability in the synthesis of this compound and its derivatives.
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging eco-friendly technique for the synthesis of organic compounds, often proceeding in the absence of a solvent. researchgate.net This solid-state approach offers numerous advantages over traditional solution-phase synthesis, including reduced solvent waste, lower energy consumption, and potentially altered reaction selectivity. nih.gov
While a specific, documented mechanochemical synthesis for this compound is not yet prevalent in the literature, the synthesis of structurally related compounds such as amides, dipeptides, and other heterocyclic systems via mechanochemistry provides a strong basis for its application. nih.govresearchgate.net For instance, the mechanochemical synthesis of amides from carboxylic acids is well-established and has been shown to be compatible with common protecting groups like Boc (tert-butyloxycarbonyl), which is present in the target molecule. researchgate.netrsc.org
A plausible mechanochemical route to this compound would likely involve the cyclization of an N-Boc-protected glutamine derivative. This could be achieved by grinding the precursor with a suitable dehydrating agent or catalyst in a ball mill. The mechanical energy supplied during milling can facilitate the intramolecular condensation to form the desired piperidine-2,6-dione ring.
Several studies have demonstrated the feasibility of forming amide bonds and heterocyclic rings under mechanochemical conditions:
A rapid and efficient mechanochemical amidation of various carboxylic acids, including N-protected α-amino acids, has been developed using 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine. researchgate.netrsc.org This method is noted for its compatibility with Fmoc, Cbz, and Boc protecting groups, yielding optically active products without significant racemization. researchgate.net
The synthesis of primary amides from esters using calcium nitride has also been achieved through ball milling. This method is compatible with various functional groups and maintains the integrity of adjacent stereocenters, which is crucial for the synthesis of the enantiomerically pure (R)-isomer of the target compound. nih.govacs.org
Structurally similar five-membered ring systems, such as (3R)-3-aminopyrrolidine-2,5-dione, have also been synthesized using mechanochemical methods, which involves grinding reactants together under solvent-free or minimal-solvent conditions. smolecule.com
These examples underscore the potential of mechanochemistry as a powerful tool for the synthesis of complex chiral molecules like this compound, offering a greener and more efficient alternative to conventional methods.
Table 1: Comparison of Mechanochemical Synthesis with Conventional Methods
| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent Usage | High (often uses volatile organic solvents) | Minimal to none (solvent-free or liquid-assisted grinding) |
| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) acs.org |
| Energy Input | Typically requires heating/refluxing | Mechanical energy from milling; often at room temperature acs.org |
| Waste Generation | Significant solvent and reagent waste | Reduced waste due to higher efficiency and no solvent nih.gov |
| Work-up | Often involves complex extraction and purification | Simpler work-up, sometimes requiring only trituration |
Implementation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to create more sustainable and environmentally benign processes. mdpi.com The synthesis of this compound and its derivatives has benefited from these principles through various innovative approaches.
Microwave-Assisted and Solvent-Free Synthesis: One of the key areas of green chemistry is the use of alternative energy sources to drive reactions. Microwave irradiation has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of N-phenyl glutarimides, which share the same core as the target molecule, has been successfully achieved under microwave-assisted, solvent-free conditions. researchgate.net In these methods, the reactants are mixed with a solid support like neutral alumina (B75360) and irradiated, leading to a rapid and efficient reaction. researchgate.netsphinxsai.com This approach eliminates the need for potentially hazardous solvents and significantly reduces energy consumption compared to conventional heating.
Use of Greener Solvents and Catalysts: When solvents are necessary, the principles of green chemistry advocate for the use of environmentally benign options like water. For instance, the polymerization of a monomer containing a piperidine-2,6-dione moiety has been conducted under solvent- and catalyst-free conditions using only deionized water. mdpi.com Furthermore, the synthesis of pomalidomide (B1683931), a derivative of 3-amino-piperidine-2,6-dione, often involves a hydrogenation step to reduce a nitro group. mdpi.com The use of catalytic hydrogenation with a recyclable catalyst like palladium on carbon (Pd/C) is a green alternative to stoichiometric reducing agents that generate large amounts of waste. mdpi.com
Process Intensification and Atom Economy: Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another tenet of green chemistry. A rapid synthesis of pomalidomide-conjugates has been developed that achieves complete reaction in minutes by elevating the temperature, a significant improvement over methods with prolonged reaction times. rsc.orgnih.gov Such strategies not only save time and energy but also can minimize the formation of byproducts. rsc.org
Table 2: Application of Green Chemistry Principles in Glutarimide Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefits |
|---|---|---|
| Alternative Energy Source | Microwave irradiation for cyclization reactions researchgate.netsphinxsai.com | Reduced reaction time, increased yields, lower energy use |
| Use of Safer Solvents | Water as a reaction medium mdpi.com; solvent-free conditions researchgate.net | Reduced environmental impact and health hazards |
| Catalysis | Use of recyclable catalysts (e.g., Pd/C) for reductions mdpi.com | Reduced waste, catalyst can be reused |
| Process Intensification | Rapid synthesis via temperature elevation rsc.orgnih.gov | Shorter reaction times, energy savings, reduced byproducts |
| Use of Renewable Feedstocks | Starting from L-glutamine mdpi.comgoogle.com | Sustainable sourcing of starting materials |
By embracing these advanced synthetic methodologies, the production of this compound can be made more efficient, cost-effective, and environmentally responsible, meeting the growing demand for sustainable practices in the pharmaceutical industry.
Reaction Pathway Elucidation and Stereocontrol
The chemical reactivity of this compound is centered around the glutarimide ring and the stereogenic center at the C3 position. The elucidation of reaction pathways for this class of compounds is crucial for understanding their stability and transformations. Reactions involving the glutarimide moiety can be influenced by the N-H proton, which can be deprotonated to form a salt, thereby reducing the electrophilicity of the carbonyl groups. osti.gov
One significant pathway influencing the stereochemistry at the C3 position is racemization. The proton at the chiral C3 position is acidic due to the adjacent electron-withdrawing carbonyl groups. Under physiological or basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of (R) and (S) enantiomers. This rapid interconversion is a key aspect of the stereocontrol in reactions involving this scaffold. nih.govnih.gov The rate of this chiral inversion has been measured for related compounds, highlighting the dynamic nature of the stereocenter. nih.govresearchgate.net
Furthermore, the glutarimide ring can participate in various functionalization reactions. For instance, dirhodium catalysts can be used to achieve C-H functionalization of glutarimide-containing compounds. researchgate.netacs.org Palladium-catalyzed reactions, such as cascade C(sp³)–H carbonylation, can lead to the formation of more complex heterocyclic systems derived from the glutarimide core. mdpi.com The stereochemical outcome of such reactions is highly dependent on the catalyst and reaction conditions, which must be carefully controlled to maintain or influence the desired stereochemistry at the C3 position.
Deuteration at the chiral center has been shown to slow down the rate of degradation and enantiomerization in related glutarimide-containing compounds, indicating that the C-H bond cleavage at this position is a key step in these processes. nih.gov This highlights a potential strategy for enhancing the stereochemical stability of this compound.
Role of Transient Intermediates in Stereochemical Outcomes
Transient intermediates play a pivotal role in dictating the stereochemical outcomes of reactions involving this compound. The most significant of these is the enolate intermediate formed upon deprotonation of the C3 position. The formation of this planar achiral intermediate is the primary reason for the observed racemization of compounds containing a 3-substituted glutarimide ring. researchgate.netresearchgate.net
The stability and reactivity of this enolate are influenced by several factors, including the solvent, the nature of the base used for deprotonation, and the presence of coordinating metal ions. These factors can affect the geometry of the enolate and the subsequent trajectory of the electrophile or proton, thereby influencing the stereoselectivity of the reaction.
In addition to enolates, other transient species can be involved in the transformation of the glutarimide ring. For example, in reactions with organolithium reagents, the initial nucleophilic attack on a carbonyl group can lead to a tetrahedral intermediate. The fate of this intermediate, whether it undergoes ring opening or other rearrangements, is influenced by the substitution pattern on the glutarimide ring. osti.gov
In palladium-catalyzed cross-coupling reactions, acyl-metal intermediates are generated from related N-acyl-glutarimides. researchgate.net For this compound, analogous transient organometallic species could be formed, and their structure and reactivity would be critical in determining the stereochemical integrity of the final product.
The table below summarizes key transient intermediates and their influence on the stereochemistry of reactions involving the 3-substituted glutarimide scaffold.
| Transient Intermediate | Generating Reaction | Role in Stereochemical Outcome |
| Enolate | Base-mediated deprotonation at C3 | Leads to racemization due to its planar, achiral nature. The stereochemical outcome of subsequent reactions depends on the direction of approach of the electrophile. |
| Tetrahedral Intermediate | Nucleophilic attack at a carbonyl carbon | Can lead to ring-opening or other rearrangements. The stereochemistry at C3 can be retained or altered depending on the subsequent reaction pathway. |
| Acyl-Metal Species | Transition metal-catalyzed cross-coupling | The geometry and stability of this intermediate are crucial for stereoselective bond formation. Chiral ligands on the metal can be used to control the stereochemical outcome. |
| Rhodium Carbene | Reaction with a diazo compound and a rhodium catalyst | In C-H insertion or cyclopropanation reactions, the approach of the carbene to the substrate is directed by steric and electronic factors, influencing the formation of new stereocenters relative to the existing one at C3. researchgate.netacs.org |
Equilibrium Studies of Keto-Enol Tautomerism within the Dioxopiperidine Ring System
Keto-enol tautomerism is a fundamental process in the chemistry of 2,6-dioxopiperidines. The presence of two carbonyl groups flanking the C3 and C5 positions allows for the formation of enol tautomers. This tautomerism is intimately linked to the racemization at the C3 position, as the enol form is achiral with respect to this center. nih.govresearchgate.net
Theoretical studies using density functional theory (DFT) have been employed to investigate the energy barriers associated with keto-enol isomerization in glutarimide structures. These studies have shown that water molecules can catalyze the proton transfer, lowering the activation energy for enolization. researchgate.net The activation barrier for the racemization of glutamic acid residues, which is proposed to proceed through a glutarimide intermediate, has been calculated to be comparable to that of aspartic acid residues, suggesting that enolization is a viable process. researchgate.net
The equilibrium between the keto and enol forms is influenced by various factors, including the solvent, pH, and temperature. In aqueous solutions, the equilibrium can be shifted by changes in pH. The enol form can be deprotonated to form an enolate, which is a key intermediate in base-catalyzed reactions. nih.gov
The table below illustrates the keto-enol tautomeric equilibrium in the 3-substituted 2,6-dioxopiperidine ring system.
| Tautomeric Form | Structure | Key Features | Factors Favoring Formation |
| Keto Form | Chiral center at C3. The dominant form under neutral, non-polar conditions. | Aprotic, non-polar solvents. Neutral pH. | |
| Enol Form (enolized at C2) | Achiral with respect to C3. Contains a C=C double bond and a hydroxyl group. | Protic solvents, acidic or basic conditions. Conjugation with other groups can provide additional stabilization. | |
| Enol Form (enolized at C6) | Achiral with respect to C3. Structurally similar to the C2-enolized form. | Similar to the C2-enolized form. The relative stability of the two enol forms depends on the substitution pattern. | |
| Enolate Form | Planar, achiral anion. Highly nucleophilic. | Basic conditions (pH > pKa of the C3 proton). |
Note: The images in the table are illustrative representations of the tautomeric forms.
Kinetic and Thermodynamic Aspects of Dioxopiperidine Ring Transformations
The stability and reactivity of the 2,6-dioxopiperidine ring in this compound are governed by both kinetic and thermodynamic factors. The glutarimide ring itself is a relatively stable heterocycle, but it can undergo transformations such as hydrolysis or ring-opening under certain conditions.
Thermodynamically, the stability of the ring is influenced by ring strain and the nature of its substituents. The stability of different polymorphic forms of related glutarimide-containing compounds has been studied, with some forms being more thermodynamically stable than others. google.com For this compound, it is expected that different solid-state forms could exist with varying thermodynamic stabilities.
Kinetically, the transformation of the dioxopiperidine ring is dependent on the activation energy of the specific reaction pathway. For example, the hydrolysis of the imide bonds is a common degradation pathway for glutarimide derivatives. nih.gov The rate of this hydrolysis is influenced by pH, temperature, and the presence of catalysts.
The racemization at the C3 position is also a kinetically controlled process. The rate of enantiomerization is dependent on the activation energy required for the deprotonation at the chiral center and the subsequent reprotonation. researchgate.net
The table below summarizes the kinetic and thermodynamic considerations for key transformations of the 2,6-dioxopiperidine ring.
| Transformation | Kinetic Aspects | Thermodynamic Aspects |
| Ring Hydrolysis | The reaction rate is dependent on pH, temperature, and catalysts. The activation energy for the nucleophilic attack of water on the carbonyl carbons determines the kinetic barrier. | The ring-opened product is generally thermodynamically favored in aqueous solutions, especially under strongly acidic or basic conditions where the equilibrium is driven towards the hydrolyzed form. |
| Racemization at C3 | The rate of racemization is determined by the kinetic acidity of the C3 proton and the stability of the enolate intermediate. The activation energy for proton abstraction is the key kinetic parameter. | The (R) and (S) enantiomers are thermodynamically isoenergetic. At equilibrium, a racemic mixture is formed, representing the state of maximum entropy. |
| N-C Acyl Bond Cleavage | In the presence of suitable transition metal catalysts, the N-C acyl bond can be cleaved. The kinetics of this process depend on the nature of the catalyst, ligands, and reaction conditions. researchgate.net | The thermodynamic driving force for this reaction can be the formation of a more stable product through cross-coupling with another reagent. |
| Polymorphic Transformation | The transformation from a metastable to a more stable polymorphic form is a kinetically controlled process that depends on factors such as temperature and the presence of seeding crystals. | Different polymorphs have different lattice energies and therefore different thermodynamic stabilities. The most stable polymorph represents the thermodynamic minimum. google.com |
Functionalization at the Piperidinedione Nitrogen Atoms
The imide nitrogen within the piperidine-2,6-dione ring of this compound is a key site for introducing a wide range of substituents. This functionalization is a cornerstone in the synthesis of various biologically active molecules. Common strategies involve N-alkylation, N-acylation, and coupling reactions to append larger molecular scaffolds.
N-alkylation can be achieved under basic conditions. For instance, the use of sodium hydride (NaH) to deprotonate the imide nitrogen, followed by the addition of an alkyl halide (R-Br), is an effective method for introducing alkyl groups researchgate.net. A notable transformation is the introduction of a chloromethyl group onto the piperidinedione nitrogen. This reaction can be performed using thionyl chloride in dimethylformamide (DMF) at low temperatures nih.gov. This chloromethylated derivative serves as a reactive intermediate for further nucleophilic substitutions.
A critically important set of transformations at this position involves coupling the piperidinedione nitrogen with isoindolinone precursors. This is a key step in the synthesis of immunomodulatory drug analogs. The process often involves reacting the this compound with a substituted 2-halomethylbenzoate, leading to the formation of a 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline structure google.comgoogle.comgoogle.co.in. For example, condensation with 2-bromomethyl-3-nitrobenzoate is a documented route google.com.
The following table summarizes representative reactions for functionalizing the piperidinedione nitrogen:
| Reaction Type | Reagents and Conditions | Product Description |
| N-Chloromethylation | Thionyl chloride, DMF, 0 °C | 1-Chloromethyl-3-(tert-butoxycarbonylamino)-2,6-dioxopiperidine nih.gov |
| N-Alkylation | NaH, Alkyl Bromide (R-Br), DMF | N-Alkyl-3-(Boc-amino)piperidine-2,6-dione researchgate.net |
| N-Formylation | POCl₃, DMF, Room Temperature | N-Formyl-3-(Boc-amino)piperidine-2,6-dione researchgate.net |
| Isoindolinone Formation | Substituted 2-bromomethylbenzoate (B8278923), Base | 2-(2,6-dioxopiperidin-3-yl)isoindolinone derivative google.comgoogle.com |
Strategic Modifications at the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) protecting group at the C3 amino function is crucial for modulating the reactivity of the molecule during synthesis. Its removal unmasks a primary amine, which is a versatile handle for a plethora of subsequent chemical modifications.
The deprotection of the Boc group is typically accomplished under acidic conditions. organic-chemistry.org A common and effective method involves the use of strong acids such as trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) researchgate.netjk-sci.com. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be employed researchgate.netfishersci.co.uk. The reaction proceeds by acid-catalyzed cleavage of the tert-butyl group, releasing the free amine, typically as an acid addition salt google.co.in.
Once deprotected, the resulting (R)-3-amino-2,6-dioxopiperidine is a key intermediate for further derivatization. The primary amine can readily undergo acylation reactions with acyl chlorides or carboxylic acids (using coupling agents) to form amides. It can also react with isothiocyanates to yield chiral thioureas or with isocyanates to form ureas mdpi.com. These transformations are fundamental in building diverse chemical libraries for drug discovery. For example, the free amine has been used as a reactant to prepare inhibitors of dipeptidyl peptidase IV pharmaffiliates.com.
Below are tables detailing the deprotection and subsequent derivatization of the amino group.
Boc Deprotection Reactions
| Reagent System | Solvent | Product |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | (R)-3-amino-2,6-dioxopiperidine trifluoroacetate (B77799) salt researchgate.netjk-sci.com |
| Hydrogen Chloride (HCl) | Dioxane or Methanol | (R)-3-amino-2,6-dioxopiperidine hydrochloride salt researchgate.netfishersci.co.uk |
Derivatization of the Unmasked Amino Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Thiourea (B124793) Formation | Phenylisothiocyanate derivative | Chiral N-substituted thiourea mdpi.com |
| Amide Formation | Carboxylic acid, Coupling agent (e.g., HATU, DIPEA) | Chiral N-acyl derivative google.com |
Regioselective Transformations of the Dioxopiperidine Ring System
Modifying the piperidine-2,6-dione ring itself, while preserving the core structure, allows for another dimension of chemical diversification. These transformations must be regioselective to be synthetically useful, targeting specific atoms of the heterocyclic ring.
One important class of transformations involves the reduction of the carbonyl groups. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to the stereoselective reduction of one of the keto groups to a hydroxyl group orgsyn.org. The specific outcome can depend on the other substituents present on the ring. For instance, N-acylated 4,6-dioxopiperidines have been shown to undergo quantitative and stereoselective reduction of the keto functionality orgsyn.org. The entire glutaramide ring can also be saturated through reduction with NaBH₄ under specific conditions .
Alkylation of the carbon backbone of the ring is another potential modification. While direct studies on this compound are not prevalent, research on the related tert-butyl 2,4-dioxopiperidine-1-carboxylate has demonstrated that regioselective γ-alkylation is possible. researchgate.net This proceeds through the formation of a specific enolate, which then reacts with an alkylating agent. This suggests that, under carefully controlled conditions, similar transformations might be achievable on the 2,6-dioxopiperidine skeleton.
Ring-opening and ring-expansion reactions represent more drastic transformations. Prolonged exposure to harsh acidic or basic conditions can potentially lead to the hydrolytic cleavage of the imide bonds, opening the ring . More controlled ring expansion strategies have also been reported in related piperidine systems, providing a pathway to seven-membered rings like azepanes rsc.org.
The following table illustrates some of these regioselective transformations.
| Transformation Type | Reagents and Conditions | Product Description |
| Carbonyl Reduction | NaBH₄, MeOH, 0°C | Piperidine ring saturation |
| Hydroxylation | H₂O₂, pH 8.0, Cytochrome P450 mimic | 6-hydroxy derivative |
| Stereoselective Reduction | NaBH₄, CH₂Cl₂/AcOH | cis-4-hydroxy derivative (on related 4,6-dioxopiperidines) orgsyn.org |
| Ring Expansion | - | Azepane derivatives (from related piperidines) rsc.org |
Applications of R 3 Boc Amino 2,6 Dioxopiperidine As a Key Synthetic Intermediate
Precursor in the Synthesis of Immunomodulatory Imide Drug (IMiD) Scaffold Components
The piperidine-2,6-dione moiety is the cornerstone of the IMiD class of drugs. (R)-3-Boc-amino-2,6-dioxopiperidine provides a convenient and stereochemically defined entry point to this crucial scaffold.
Synthesis of Lenalidomide (B1683929) Precursors and Related Analogs
This compound is a pivotal intermediate in the synthesis of lenalidomide precursors. A common strategy involves the deprotection of the Boc group, followed by condensation with a suitably substituted isoindolinone moiety. For instance, a patented method describes the intramolecular cyclization of N-Boc-glutamine methyl ester to yield 3-Boc-imino-piperidine-2,6-dione. google.com Subsequent deprotection and condensation with 2-bromomethyl-3-nitrobenzoate lead to a nitro-substituted intermediate, which is then reduced to afford lenalidomide. google.com
The tert-butoxycarbonyl (Boc) protecting group is crucial in these synthetic routes, as it allows for the selective reaction at the amino group of the piperidinedione ring. This protection strategy prevents unwanted side reactions and ensures the correct formation of the final product.
| Intermediate | Reactant | Product | Reference |
| N-Boc-glutamine methyl ester | Condensing agent, catalyst | 3-Boc-imino-piperidine-2,6-dione | google.com |
| 3-Amino-piperidine-2,6-dione | 2-bromomethyl-3-nitrobenzoate | 3-(7-nitro-3-oxo-1H-isoindole-2-yl)-piperidine-2,6-dione | google.com |
| tert-butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)carbamate | - | Lenalidomide Precursor | clearsynth.com |
Synthesis of Pomalidomide (B1683931) Precursors and Related Analogs
Similar to lenalidomide, the synthesis of pomalidomide relies heavily on intermediates derived from 3-aminopiperidine-2,6-dione (B110489), for which this compound is a protected precursor. cymitquimica.comgoogle.com A typical synthetic route involves the reaction of 3-aminopiperidine-2,6-dione with a nitro-substituted phthalic acid derivative in the presence of a coupling agent to form a nitrophthalimido intermediate. google.com This intermediate is then subjected to reduction to yield pomalidomide. The use of this compound allows for controlled introduction of the glutarimide (B196013) moiety.
Research has also explored the synthesis of pomalidomide analogs by modifying the aromatic portion of the molecule, while retaining the core 2,6-dioxopiperidine structure derived from the parent intermediate. nih.gov
Formation of Substituted 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolines
The core structure of many IMiDs is the 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline scaffold. google.com Synthetic processes for preparing these compounds often utilize an α-aminoglutarimide derivative, which can be obtained from this compound after deprotection. This amine is then coupled with a substituted methyl 2-bromomethylbenzoate (B8278923) to form the desired isoindolinone ring system. google.com The versatility of this approach allows for the introduction of various substituents onto the isoindoline (B1297411) ring, leading to a diverse library of potential therapeutic agents. google.comachemblock.com
| Starting Material | Key Reaction Step | Product | Reference |
| α-Aminoglutarimide hydrochloride | Coupling with substituted methyl 2-bromomethylbenzoate | Substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline | google.com |
| 3-Aminopiperidine-2,6-dione hydrochloride | Reaction with phthalic acid and 1,1-carbonyldiimidazole | Thalidomide (B1683933) | google.com |
Utility in the Synthetic Routes to Thalidomide Analogues
While thalidomide itself is a racemic mixture, the synthesis of its analogs often benefits from stereocontrolled approaches. This compound serves as a chiral building block for creating novel thalidomide derivatives with potentially improved therapeutic profiles. nih.govacs.orguwa.edu.au These synthetic efforts aim to separate the therapeutic effects from the adverse effects associated with one of the enantiomers of thalidomide. uwa.edu.au The synthesis of these analogs often involves the coupling of the deprotected 3-aminopiperidine-2,6-dione with various phthalic anhydride (B1165640) derivatives or related precursors. uwa.edu.au
Development of Novel Heterocyclic Compounds Incorporating the Piperidinedione Moiety
The piperidinedione ring system present in this compound is a versatile scaffold for the construction of novel heterocyclic compounds beyond the IMiD family. Researchers have utilized this intermediate to synthesize compounds with potential applications in various therapeutic areas. For example, the 2,4-dioxopiperidine scaffold, a related structure, has been used in 1,3-dipolar cycloaddition reactions with nitrile oxides to generate novel isoxazolodihydropyridinones. nih.gov While this specific example uses a 2,4-dioxopiperidine, the principle of using the piperidinedione core as a foundation for more complex heterocyclic systems is a key area of research.
Applications in Complex Peptide and Amino Acid Derivative Synthesis
The Boc-protected amino group and the cyclic structure of this compound make it a useful component in the synthesis of complex peptide and amino acid derivatives. The Boc group is a standard protecting group in peptide synthesis, allowing for the controlled formation of peptide bonds. This intermediate can be incorporated into peptide chains to introduce a constrained cyclic element, which can influence the conformation and biological activity of the resulting peptide. Furthermore, the piperidinedione structure can be considered a derivative of glutamic acid, making it a valuable tool for creating modified amino acid structures for various research purposes.
Analytical and Characterization Methodologies for R 3 Boc Amino 2,6 Dioxopiperidine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive structural confirmation of (R)-3-Boc-amino-2,6-dioxopiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to elucidate the molecular framework and confirm its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for the title compound is not extensively published, analysis of closely related 2,6-dioxopiperidine structures provides a clear blueprint for its expected spectral features. For instance, ¹H and ¹³C NMR spectra are crucial for verifying the presence of the key functional groups: the piperidine (B6355638) ring, the two carbonyl groups (dione), and the tert-butyloxycarbonyl (Boc) protecting group.
In a deuterated solvent like chloroform (B151607) (CDCl₃), the compound is expected to exist in its keto form. The ¹H NMR spectrum would show characteristic signals for the protons on the piperidine ring, including the chiral proton at the C3 position, as well as the distinct singlet for the nine equivalent protons of the Boc group's tert-butyl moiety. The ¹³C NMR spectrum would corroborate this with signals for the two carbonyl carbons, the carbons of the piperidine ring, and the quaternary and methyl carbons of the Boc group.
Some dioxopiperidine derivatives are known to exhibit keto-enol tautomerism, especially in solvents like DMSO-d₆. orgsyn.org While the 3-amino substitution favors the keto form, analysis in different solvents can provide deeper structural insights.
Table 1: Representative ¹H and ¹³C NMR Data for a 2,6-Dioxopiperidine Core Structure Data based on a closely related analog, di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidine dicarboxylate, in DMSO-d₆ (enol form). orgsyn.org
| ¹H NMR (500 MHz, DMSO-d₆) | Chemical Shift (δ) ppm | ¹³C NMR (125 MHz, DMSO-d₆) | Chemical Shift (δ) ppm |
| Enolic OH | 11.2 (s, 1H) | C=O (Imide) | 169.6 |
| CH (Piperidine Ring) | 4.95 (d, 1H) | C=O (Imide) | 168.2 |
| CH (Piperidine Ring) | 4.85 (dd, 1H) | C=C (Enol) | 164.1 |
| CH₂ (Piperidine Ring) | 3.04 (ddd, 1H) | C=O (Boc) | 152.0 |
| CH₂ (Piperidine Ring) | 2.59 (dd, 1H) | C=C (Enol) | 96.2 |
| C(CH₃)₃ (Boc) | 1.46 (s, 9H) | C(CH₃)₃ (Boc) | 81.6 |
| C(CH₃)₃ (Boc) | 1.41 (s, 9H) | CH (Piperidine Ring) | 55.0 |
| CH₂ (Piperidine Ring) | 30.3 | ||
| C(CH₃)₃ (Boc) | 27.7, 27.5 |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate mass measurement. nih.gov This allows for the unambiguous confirmation of the molecular formula, C₁₀H₁₆N₂O₄, by comparing the experimentally measured mass to the theoretically calculated value. The monoisotopic mass of this compound is 228.1110 Da. nih.gov Analysis typically involves observing protonated molecular ions [M+H]⁺ or other adducts such as [M+Na]⁺. nih.govuni.lu
Table 2: Predicted Mass Spectrometry Adducts for C₁₀H₁₆N₂O₄ uni.lu
| Adduct | Calculated m/z |
| [M+H]⁺ | 229.1183 |
| [M+Na]⁺ | 251.1002 |
| [M+K]⁺ | 267.0742 |
| [M-H]⁻ | 227.1037 |
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for assessing the chemical purity of the compound. A reversed-phase column, such as a C18, is typically used with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. orgsyn.orgnih.gov The purity is determined by integrating the area of the main product peak and comparing it to the total area of all observed peaks in the chromatogram.
Table 3: Example of a Reversed-Phase HPLC Method for Purity Analysis of a Dioxopiperidine Analog orgsyn.org
| Parameter | Condition |
| Column | CAPCELL PAK C18 (5 µm, 4.6 mm x 250 mm) |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient (specifics depend on separation) |
| Detection | UV (e.g., at 210 or 254 nm) |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful as it provides not only the retention time of the compound but also its mass-to-charge ratio, allowing for the simultaneous assessment of purity and confirmation of identity. bldpharm.com
For Enantiomeric Separation , specialized chiral chromatography is required. Chiral HPLC is the gold standard for separating the (R)- and (S)-enantiomers of 3-Boc-amino-2,6-dioxopiperidine. This is achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel® columns). The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
X-ray Crystallographic Analysis for Absolute Configuration and Conformational Studies
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would provide unambiguous proof of its absolute configuration.
This technique allows for the precise determination of:
Absolute Stereochemistry : By solving the crystal structure, the (R) configuration at the C3 stereocenter can be unequivocally confirmed. This is crucial for compounds where biological activity is stereospecific.
Conformation : The analysis reveals the preferred conformation of the six-membered piperidine-2,6-dione ring (e.g., chair, boat, or twist-boat) in the solid state.
Intermolecular Interactions : It provides insights into the packing of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonding, which can influence the compound's physical properties.
Chiral Analysis Techniques for Enantiomeric Excess Determination
Ensuring the enantiomeric purity of this compound is critical. The enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other.
The primary technique for determining e.e. is chiral chromatography , as described in section 6.2. After developing a successful chiral HPLC or UPLC method that resolves the (R)- and (S)-enantiomers into two separate peaks, the enantiomeric excess can be calculated from the integrated peak areas (A) using the following formula:
e.e. (%) = [ (A_R - A_S) / (A_R + A_S) ] x 100
Where A_R is the area of the peak for the (R)-enantiomer and A_S is the area of the peak for the (S)-enantiomer. For a sample to be considered "enantiopure," its e.e. value is typically expected to be ≥98% or higher. The development of a robust and reproducible chiral separation method is a key step in the quality control of this compound. google.com
Future Directions in Research Pertaining to R 3 Boc Amino 2,6 Dioxopiperidine
Exploration of Novel and Efficient Synthetic Pathways
One area of exploration involves the development of more efficient cyclization methods. Current methods include refluxing N-protected amino acid conjugates in a solvent like ethyl acetate (B1210297) to induce intramolecular cyclization. acs.org Research into alternative cyclization catalysts or reaction conditions could lead to milder processes and higher yields. For instance, processes for related structures have involved converting a benzyl (B1604629) ester to a carboxyl group via hydrogenolysis with a Pd/C catalyst, followed by cyclization. google.co.in
Another research avenue is the investigation of different protecting group strategies. While the Boc group is widely used and can be cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl), exploring other protecting groups that might offer advantages in specific synthetic sequences is a viable research direction. google.co.in The synthesis of related piperidine-2,4-diones has been achieved through various methods, including Dieckmann cyclization and enolate rearrangements, which could be adapted for the synthesis of the 2,6-dioxo isomer. researchgate.net The development of a diversity-oriented synthesis approach, as has been applied to related dioxopiperidines, could also provide rapid access to a range of derivatives for further study. acs.org
Development of Expanded Applications as a Versatile Chemical Building Block
(R)-3-Boc-amino-2,6-dioxopiperidine is primarily valued as a key intermediate for the synthesis of more complex molecules. It serves as a precursor to the glutarimide (B196013) moiety found in a class of immunomodulatory drugs. cymitquimica.comnih.govchemicalbook.com Future research will likely expand its application as a versatile chemical building block in medicinal chemistry and materials science.
The core 2,6-dioxopiperidine scaffold is a privileged structure in drug discovery. Research is focused on using this compound to create novel analogues of biologically active compounds. For example, it is a known intermediate in the synthesis of derivatives of thalidomide (B1683933) and pomalidomide (B1683931). google.co.incymitquimica.comchemicalbook.com By modifying the amino group after Boc deprotection or by functionalizing other positions on the piperidine (B6355638) ring, libraries of new compounds can be generated for biological screening.
Furthermore, the reactivity of the dioxopiperidine ring system itself offers opportunities for creating diverse heterocyclic structures. The reaction of N-protected 2,4-dioxopiperidines with nitrile oxides to form isoxazolodihydropyridinones demonstrates the potential for cycloaddition reactions. acs.org Similar strategies could be applied to the 2,6-dioxo isomer, opening pathways to novel, complex heterocyclic systems with potential applications beyond medicine. Its use as an intermediate in the synthesis of β-lactamase inhibitors also highlights its potential in developing new antibacterial agents. mdpi.com
Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation
Computational chemistry and molecular modeling are powerful tools for understanding the three-dimensional structure, conformation, and reactivity of molecules like this compound. Future research in this area will focus on providing deeper insights that can guide synthetic efforts and predict the behavior of the molecule in different chemical environments.
Studies can predict key physicochemical properties and molecular descriptors that are crucial for its application as a synthetic intermediate. ambeed.com Advanced modeling can elucidate the conformational preferences of the piperidine ring and the orientation of the Boc-amino substituent. This information is vital for understanding its reactivity in stereoselective reactions.
Moreover, computational methods can be used to model reaction mechanisms, identify transition states, and calculate activation energies for various synthetic transformations. This can aid in the optimization of existing synthetic pathways and the design of novel, more efficient routes. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated and used for analytical purposes. uni.lu
Predicted Collision Cross Section (CCS) values per adduct calculated using CCSbase. uni.lu
Sustainable Synthesis and Process Intensification for Industrial Relevance
For this compound to be a truly valuable industrial intermediate, its production must be not only efficient but also sustainable and scalable. Future research will increasingly focus on green chemistry principles and process intensification technologies.
The development of catalytic processes to replace stoichiometric reagents is a key goal for sustainable synthesis. This includes the use of reusable catalysts for key transformations, minimizing waste. google.co.ingoogle.com The use of safer, more environmentally benign solvents is another important area of investigation.
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. Technologies such as flow chemistry could offer significant advantages over traditional batch processing for the synthesis of this compound. Flow reactors can provide better control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. Another approach is the use of ultrasound-assisted synthesis, a green energy source which has been shown to improve reaction efficiency, shorten reaction times, and provide better yields for the synthesis of other heterocyclic compounds. researchgate.net Applying these sonochemical methods to the synthesis of this dioxopiperidine intermediate could represent a significant step towards a more sustainable and industrially viable process. researchgate.net
Table of Mentioned Compounds
Q & A
Q. Q1: What are the key synthetic routes for (R)-3-Boc-amino-2,6-dioxopiperidine, and how can reaction conditions be optimized to improve yield and enantiomeric purity?
Methodological Answer : The synthesis typically involves condensation of 3-(tert-butoxycarbonylamino)-2,6-dioxopiperidine with formaldehyde under reflux, followed by recrystallization in acetone to isolate intermediates . To optimize enantiomeric purity, chiral auxiliaries or asymmetric catalysis should be explored. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be systematically tested using Design of Experiments (DoE) principles. Monitor progress via TLC and HPLC with chiral columns. For example, the use of DMF as a solvent at 0°C during chlorination steps (e.g., converting hydroxymethyl to chloromethyl derivatives) minimizes racemization .
Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic peaks, such as the Boc-protected amine (δ ~1.41 ppm for tert-butyl CH) and dioxopiperidine carbonyls (δ ~172 ppm in ) .
- Mass Spectrometry (MS) : Confirm molecular weight via CI-MS (e.g., m/z 257 [M-1] for intermediates) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Chiral HPLC can verify enantiomeric excess (>95% for high-purity batches) .
Q. Q3: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days for 6 months. The Boc group is susceptible to acidic hydrolysis, so avoid aqueous buffers below pH 4. Lyophilization in inert atmospheres (N) enhances long-term stability .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported biological activities of this compound derivatives, such as TNF-α inhibition vs. neuroinflammatory effects?
Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., ELISA for TNF-α levels, microglial activation assays for neuroinflammation) .
- Dose-Response Analysis : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., NF-κB vs. MAPK signaling) . Contradictions may arise from off-target effects at higher concentrations.
Q. Q5: What experimental designs are recommended for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in preclinical models?
Methodological Answer :
- PK Studies : Administer the compound intravenously (IV) and orally (PO) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours. Analyze bioavailability using LC-MS/MS.
- PD Studies : Use transgenic neuroinflammation models (e.g., APP/PS1 mice for Alzheimer’s). Measure biomarkers like IL-6, TNF-α, and amyloid-β plaques post-treatment .
- PBPK Modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) data to predict in vivo behavior .
Q. Q6: How can computational methods enhance the rational design of this compound analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with BBB transporters (e.g., P-glycoprotein). Optimize logP (1–3) and polar surface area (<90 Ų) for passive diffusion.
- QSAR Models : Train regression models on existing BBB permeability data to predict novel analogs. Key descriptors include hydrogen-bond donors (<2) and molar refractivity .
- In Silico Docking : Screen analogs against TNF-α or proteasome targets to prioritize synthesis .
Data Analysis & Contradiction Management
Q. Q7: What statistical frameworks are suitable for analyzing contradictory results in dose-dependent cytotoxicity assays involving this compound?
Methodological Answer :
- Bayesian Hierarchical Modeling : Account for inter-experiment variability by pooling data across replicates.
- Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., cell passage number, assay plate effects) .
- FINER Criteria : Re-evaluate hypotheses for feasibility, novelty, and relevance. Adjust experimental protocols to isolate variables (e.g., use isogenic cell lines) .
Q. Q8: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?
Methodological Answer :
- Tissue Distribution Studies : Use radiolabeled compounds (e.g., -Boc derivatives) to quantify biodistribution in target organs .
- Metabolite Profiling : Identify active/inactive metabolites via high-resolution MS. Adjust dosing regimens if first-pass metabolism reduces efficacy.
- Species-Specific Factors : Compare rodent vs. human hepatocyte metabolism to extrapolate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
